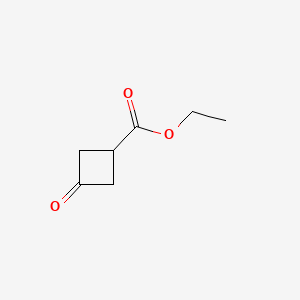
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Descripción general
Descripción
“Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid” is a chemical compound with the molecular formula C25H23NO5 . It appears as a white powder . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored .Molecular Structure Analysis
The molecular weight of “this compound” is 417.45 . The InChI code for this compound is 1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m1/s1 .Chemical Reactions Analysis
The key to the success of the syntheses of this compound was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored .Physical And Chemical Properties Analysis
“this compound” has a melting point of 188-194 ºC . Its optical rotation is [a]D25 = +28 ± 2º (C=1 in DMF) .Aplicaciones Científicas De Investigación
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is used in a variety of scientific research applications. It is commonly used as a building block in peptide synthesis protocols. It is also used as a reagent in the synthesis of peptide-based drugs, as well as in the production of peptide-based vaccines. Additionally, this compound is used in the synthesis of peptide-based ligands, which are used in the study of protein-protein interactions.
Mecanismo De Acción
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a versatile amino acid that can be used to synthesize a variety of peptides and proteins. It is a derivative of the naturally occurring amino acid L-alanine, and is a key component of many peptide synthesis protocols. This compound has a variety of biochemical and physiological effects, and can be used to synthesize a wide range of peptides and proteins.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the stability of peptide bonds, and to improve the solubility of peptides and proteins. Additionally, this compound has been shown to increase the activity of enzymes, and to modulate the activity of receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is stable and can be stored for long periods of time. The main limitation of this compound is that it is not as reactive as other amino acids, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. It could be used to create novel peptide-based drugs, peptide-based vaccines, and peptide-based ligands. Additionally, this compound could be used to study the structure and function of proteins, and to develop new methods for peptide synthesis. Finally, this compound could be used to create peptide-based nanomaterials, which could be used for a variety of applications.
Propiedades
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[methyl(2-nitrophenyl)amino]acetate](/img/structure/B3021309.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)





![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
